1-(5-Bromo-2-(dimethylamino)phenyl)ethanone
CAS No.:
Cat. No.: VC17417238
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO |
|---|---|
| Molecular Weight | 242.11 g/mol |
| IUPAC Name | 1-[5-bromo-2-(dimethylamino)phenyl]ethanone |
| Standard InChI | InChI=1S/C10H12BrNO/c1-7(13)9-6-8(11)4-5-10(9)12(2)3/h4-6H,1-3H3 |
| Standard InChI Key | XJLMSYYBWIRUSL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)Br)N(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-(5-Bromo-2-(dimethylamino)phenyl)ethanone features a phenyl ring substituted at the 2-position with a dimethylamino group () and at the 5-position with a bromine atom. The ethanone group () is attached to the 1-position of the aromatic ring, conferring both electron-withdrawing and steric effects. This arrangement creates a polarized electronic environment, influencing reactivity and interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 242.11 g/mol |
| IUPAC Name | 1-[5-Bromo-2-(dimethylamino)phenyl]ethanone |
| Standard InChI | InChI=1S/C10H12BrNO/c1-7(13)9-6-8(11)4-5-10(9)12(2)3/h4-6H,1-3H3 |
| CAS Number | Not publicly disclosed |
The dimethylamino group contributes basicity and hydrogen-bonding potential, while the bromine atom enhances electrophilic substitution reactivity. The ketone group enables participation in condensation and nucleophilic addition reactions.
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis of 1-(5-Bromo-2-(dimethylamino)phenyl)ethanone typically begins with 2-(dimethylamino)benzaldehyde or analogous precursors. Bromination is achieved using agents like bromine () or -bromosuccinimide (NBS) under controlled conditions.
Representative Protocol:
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Bromination: React 2-(dimethylamino)benzaldehyde with bromine in chloroform at 0–5°C to introduce the bromine substituent.
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Oxidation: Convert the aldehyde group to a ketone using Jones reagent () or pyridinium chlorochromate (PCC).
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Purification: Isolate the product via column chromatography or recrystallization from ethanol.
Yield optimization (reported 60–75%) depends on reaction temperature, stoichiometry, and catalyst selection.
Industrial Scalability
Industrial production remains underexplored, but continuous-flow reactors could enhance bromination efficiency and safety. Challenges include managing exothermic reactions and minimizing byproducts like dibrominated derivatives.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents. For example:
This reactivity is pivotal for derivatizing the core structure in drug discovery.
Ketone-Specific Reactions
The ethanone group participates in:
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Condensations: Formation of Schiff bases with primary amines.
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Reductions: Conversion to secondary alcohols using .
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Grignard Additions: Synthesis of tertiary alcohols.
| Target Enzyme | Proposed Interaction |
|---|---|
| Tyrosine Kinases | Competitive inhibition at ATP-binding site |
| Phosphodiesterases | Allosteric modulation via bromine-mediated hydrophobic binding |
| Cytochrome P450 | Disruption of heme coordination |
Research Gaps and Future Directions
Underexplored Areas
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Biological Screening: No published data exist on its cytotoxicity, antimicrobial activity, or pharmacokinetics.
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Synthetic Methodology: Novel catalysts (e.g., photoredox) could improve bromination regioselectivity.
Strategic Recommendations
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In Vitro Assays: Prioritize testing against cancer cell lines (e.g., HeLa, MCF-7) and Gram-positive bacteria.
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Computational Modeling: Use DFT calculations to predict reaction pathways and QSAR models to optimize bioactivity.
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Process Chemistry: Develop solvent-free bromination protocols to enhance sustainability.
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